REACTION_CXSMILES
|
[Na].Cl[C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([N:9]2[C:13]3=[N:14][CH:15]=[CH:16][N:17]=[C:12]3[CH:11]=[N:10]2)[CH:8]=1.[CH:18]([OH:22])([CH2:20][CH3:21])[CH3:19]>>[CH:18]([O:22][C:16]1[N:17]=[C:12]2[CH:11]=[N:10][N:9]([C:7]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:8]=3)[C:13]2=[N:14][CH:15]=1)([CH2:20][CH3:21])[CH3:19] |^1:0|
|
Name
|
5-chloro-phenyl-1H-pyrazolo[3,4-b]pyrazine
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC=C(C1)N1N=CC=2C1=NC=CN2
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(CC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the excessive amount of sec.-butanol was removed by distillation under a reduced pressure
|
Type
|
WASH
|
Details
|
The residue was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(CC)OC=1N=C2C(=NC1)N(N=C2)C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |